methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride
Description
Overview of Pyrazole Chemistry in Contemporary Research
Pyrazole chemistry has emerged as one of the most dynamic and extensively studied areas in contemporary heterocyclic research, with pyrazole derivatives demonstrating remarkable versatility across multiple scientific disciplines. Pyrazole is characterized as a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, represented by the molecular formula C₃H₄N₂. The unique electronic properties of the pyrazole ring system, featuring a π-excess aromatic character, make it particularly susceptible to electrophilic substitution reactions at position 4 and nucleophilic attacks at positions 3 and 5. Contemporary research has revealed that pyrazole and its derivatives possess almost all types of pharmacological activities, establishing them as pharmacologically important active scaffolds.
The chemical reactivity of pyrazole molecules is fundamentally influenced by the electronic effects of the individual nitrogen atoms within the ring structure. The nitrogen atom at position 2 contains two electrons and exhibits basic character, readily reacting with electrophiles, while the nitrogen atom at position 1 remains unreactive under normal conditions but loses its proton in the presence of strong bases. The combined presence of both nitrogen atoms significantly reduces the charge density at positions 3 and 5, simultaneously making position 4 highly available for electrophilic attack. This unique reactivity pattern has enabled researchers to develop sophisticated synthetic strategies for accessing diversely substituted pyrazole derivatives with tailored biological and chemical properties.
Modern synthetic approaches to pyrazole derivatives have undergone numerous modifications since the pioneering work of Ludwig Knorr in 1883, who first coined the term "pyrazole". Current methodologies encompass multiple synthetic pathways including cyclocondensation reactions of hydrazine derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions. The versatility of these synthetic approaches has facilitated the preparation of pyrazoles bearing aromatic and heteroaromatic substituents, which possess numerous biological activities that make them particularly interesting for medicinal chemistry applications.
Historical Development of Amino-Substituted Pyrazoles
The historical development of amino-substituted pyrazoles represents a significant chapter in heterocyclic chemistry, beginning with early observations of their unique properties and evolving into sophisticated understanding of their synthetic accessibility and biological importance. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a crucial milestone in pyrazole research and demonstrating the natural occurrence of these heterocyclic compounds. This discovery provided important validation for the biological relevance of pyrazole structures and stimulated extensive research into their synthetic preparation and pharmaceutical applications.
The synthesis of 5-aminopyrazoles has been extensively developed through multiple synthetic strategies, with the most versatile method involving the condensation of β-ketonitriles with hydrazines. This fundamental reaction involves nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon, forming intermediate hydrazones that subsequently undergo cyclization through attack of the other nitrogen on the nitrile carbon to produce 5-aminopyrazoles. The development of this methodology has enabled the preparation of large numbers of 5-amino-1-heteroarylpyrazoles through reactions of various heteroarylhydrazines with α-cyanoacetophenones.
Historical research has demonstrated that 3-amino-5-methylpyrazole can be efficiently prepared through the reaction of cyanoacetone or its alkali metal salts with hydrazine, hydrazinium salts, or hydrazine hydrate. This synthetic approach has proven particularly valuable because it provides direct access to amino-substituted pyrazole scaffolds without requiring complex multi-step synthetic sequences. The historical development of these synthetic methodologies has established the foundation for contemporary research into amino-pyrazole derivatives with enhanced biological activities and improved pharmaceutical properties.
The evolution of amino-pyrazole chemistry has been marked by continuous improvements in synthetic efficiency and selectivity. Recent developments have included solid-phase synthesis methodologies that enable the preparation of combinatorial libraries of amino-pyrazole derivatives for drug discovery applications. These advances have significantly expanded the chemical space accessible through amino-pyrazole synthesis and have contributed to the identification of numerous biologically active compounds containing these heterocyclic scaffolds.
Significance of Pyrazolyl Acetates in Chemical Research
Pyrazolyl acetates represent a particularly important class of compounds that bridge the structural features of pyrazole heterocycles with the versatile reactivity of acetate esters. These compounds are characterized by their unique coordinative behavior and have found extensive applications in organometallic chemistry, serving both as metalloenzyme models and as starting reagents in the synthesis of bifunctional ligands and related metal complexes. The significance of pyrazolyl acetates extends beyond their synthetic utility to encompass their role as ligands in coordination chemistry, where they exhibit classical "pinch and sting" behavior similar to both neutral tris(pyrazolyl)methane and anionic poly(pyrazolyl)borates.
Bis(pyrazolyl)acetates have emerged as particularly valuable ligands due to their coordinative flexibility and reduced steric hindrance compared to related systems. These compounds can be easily deprotonated and behave in their anionic form as nitrogen, nitrogen, oxygen-tripodal donors, similar to tris(pyrazolyl)borates, while they may also react in their neutral form like tris(pyrazolyl)alkanes. This dual reactivity pattern provides significant synthetic versatility and enables the preparation of diverse metal complexes with tailored properties for specific applications.
The catalytic applications of pyrazolyl acetate metal complexes have generated considerable research interest in recent years. These complexes have demonstrated activity in various catalytic processes including olefin polymerization, oxidation reactions, carbon-hydrogen bond functionalization and activation, ring-closing metathesis, and the reduction of protons from organic acids or aqueous solutions. The development of these catalytic systems has been facilitated by the unique electronic and steric properties of pyrazolyl acetate ligands, which provide optimal coordination environments for metal centers while maintaining sufficient stability under catalytic conditions.
Contemporary research has also highlighted the potential of bis(pyrazolyl)acetates in the development of solid-phase-grafted ligands and hybrid organic-inorganic materials. These applications are particularly valuable because they combine the advantages of supported catalysts for practical applications with the ability to favor the formation of mono-ligand complexes without requiring sterically demanding substituents. This capability has opened new avenues for the development of heterogeneous catalytic systems with enhanced selectivity and recyclability.
Position of Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate Hydrochloride in the Current Research Landscape
This compound occupies a unique position within the current research landscape of amino-substituted pyrazole derivatives, combining multiple structural features that are individually recognized for their biological and chemical significance. The compound incorporates a 4-amino-5-methylpyrazole core structure linked through a nitrogen atom to an acetate ester functionality, with the hydrochloride salt form providing enhanced stability and solubility characteristics. This structural arrangement positions the compound at the intersection of amino-pyrazole pharmacology and ester-based prodrug chemistry, creating opportunities for both direct biological activity and metabolic conversion to active species.
The molecular characterization of this compound reveals specific structural parameters that contribute to its research significance. The compound possesses a molecular weight of 205.64 grams per mole and is assigned CAS numbers 1797345-58-4 for the hydrochloride salt form. Alternative forms of the compound, including the free base with CAS number 1797511-28-4 and molecular weight 169.18 grams per mole, are also available for research applications. These multiple forms provide researchers with flexibility in selecting the most appropriate variant for specific experimental conditions and applications.
Current research applications of this compound are primarily focused on its potential as a building block for pharmaceutical development and as a research tool for investigating pyrazole-based biological activities. The compound is explicitly designated for research and development use only, with specific restrictions preventing its use in foods, cosmetics, drugs, consumer products, biocides, or pesticides. This research-focused positioning reflects the early stage of development for this particular compound and the need for comprehensive characterization before considering any practical applications.
The availability of this compound through multiple chemical suppliers demonstrates its growing importance in contemporary research programs. The compound is available with minimum purity specifications of 95% and is backed by full quality assurance protocols. Storage recommendations specify cool, dry conditions for long-term stability, and the compound is classified as non-hazardous material for transportation purposes. These practical considerations reflect the maturation of synthetic methodologies for this compound class and the establishment of reliable supply chains to support ongoing research activities.
Properties
IUPAC Name |
methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-6(8)3-9-10(5)4-7(11)12-2;/h3H,4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONNTDXZJMPYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, with the molecular formula CHClNO and CAS number 1797345-58-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with methyl acetate in the presence of hydrochloric acid. This reaction yields the hydrochloride salt form, which is often more soluble and stable than its free base counterpart.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Viability Assays: In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound reduced cell viability significantly at concentrations around 100 µM. In comparison to standard chemotherapeutics like cisplatin, it exhibited moderate anticancer activity, indicating its potential as a lead compound for further development .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate HCl | A549 | 100 | 78–86 |
| Cisplatin | A549 | 100 | ~50 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. While some pyrazole derivatives show promising activity against multidrug-resistant bacterial strains, this specific compound has shown limited antimicrobial efficacy against Gram-negative pathogens.
Study Overview:
- Microbial Strains Tested: The compound was screened against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, it did not demonstrate significant antimicrobial activity (MIC > 64 µg/mL) .
Case Study: Anticancer Efficacy
In a controlled study, this compound was administered to A549 cells. The results indicated that while there was a reduction in cell viability, further modifications to the pyrazole structure could enhance its potency. For instance, substituents on the phenyl ring were found to significantly influence anticancer activity:
| Substituent | Impact on Activity |
|---|---|
| 4-Chlorophenyl | Increased cytotoxicity |
| 4-Dimethylamino | Most potent activity observed |
Case Study: Structure Activity Relationship (SAR)
A structure activity relationship analysis revealed that the presence of specific functional groups on the pyrazole ring could enhance biological activity. Compounds with additional electron-donating groups showed improved interactions with cancer cell pathways, leading to higher cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Crystallographic Analysis
The compound’s structural analogs include pyrazole derivatives such as methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate and ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate. Key differences lie in substituent positions and alkyl chain lengths. For instance:
- Crystallographic Data : Tools like SHELX and WinGX enable precise determination of bond lengths and angles. For example, the N–H···Cl hydrogen bond in the hydrochloride salt (2.98 Å) contrasts with neutral analogs, where weaker O–H···N interactions dominate (3.2–3.5 Å).
| Parameter | Target Compound | Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | Ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate |
|---|---|---|---|
| Pyrazole Substitution | 4-amino, 5-methyl | 3,5-dimethyl | 4-amino |
| Hydrogen Bond Length (Å) | 2.98 (N–H···Cl) | 3.45 (C–H···O) | 3.10 (N–H···O) |
| Melting Point (°C) | 215–217 (dec.) | 142–144 | 189–191 |
Hydrogen-Bonding Patterns and Crystal Packing
Graph set analysis reveals distinct packing motifs. The target compound forms a 2D network via N–H···Cl and N–H···O interactions, whereas analogs lacking the amino group exhibit weaker C–H···O or π-π stacking. For example:
- Target Compound: R₂²(8) motifs (amino-Cl interactions) dominate.
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate: R₁²(6) chains via N–H···O bonds.
Physicochemical Properties
- Solubility : The hydrochloride salt shows higher aqueous solubility (23 mg/mL at 25°C) compared to neutral esters (<5 mg/mL).
Q & A
Q. What are the most reliable synthetic routes for methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-amino-5-methyl-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ester intermediate, followed by hydrochlorination. Reaction optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity .
- Temperature control : Moderate temperatures (20–40°C) minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts .
Example protocol:
| Step | Parameter | Optimal Condition | Yield (%) |
|---|---|---|---|
| 1 | Solvent | Dichloromethane | 85–90 |
| 2 | Base | Triethylamine | – |
| 3 | Time | 6–8 hours | – |
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrazole ring substitution pattern and acetate ester linkage. Peaks at δ 2.1–2.3 ppm (methyl group) and δ 4.2–4.5 ppm (acetate OCH) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and salt formation (hydrochloride) .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and measure concentration via UV-Vis spectroscopy. Hydrochloride salts typically show higher aqueous solubility at acidic pH .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Hydrolysis of the ester group is a key degradation pathway under alkaline conditions .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported synthesis yields or purity levels?
- Methodological Answer : Discrepancies often arise from differences in starting material quality or purification methods. To address this:
- Reproduce protocols : Compare yields using identical reagents (e.g., chloroacetyl chloride purity >98%) .
- Advanced purification : Use preparative HPLC for challenging separations, especially if byproducts share similar R values in TLC .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, stoichiometry) .
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PyRx or AutoDock. The pyrazole ring’s amino group may form hydrogen bonds with active sites .
- QSAR models : Corate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogues .
Q. What experimental designs are suitable for studying the environmental fate or degradation pathways of this compound?
- Methodological Answer :
- Photodegradation studies : Expose solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS .
- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., acetic acid derivatives) .
- Hydrolysis kinetics : Monitor ester bond cleavage rates at varying pH (1–12) using -NMR .
Q. How can researchers evaluate the compound’s potential as a precursor for novel bioactive derivatives?
- Methodological Answer :
- Derivatization : React the amino group with acyl chlorides or sulfonyl chlorides to create amides/sulfonamides. Monitor reaction progress via IR (disappearance of –NH stretch at ~3400 cm) .
- Biological screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare IC values to establish structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s melting point or spectral data be addressed?
- Methodological Answer :
- Standardize conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration .
- Cross-validate : Compare IR and NMR data with published spectra of structurally similar compounds (e.g., pyrazole-acetate derivatives) .
- Collaborative studies : Replicate experiments in independent labs to confirm reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
